molecular formula C8H6BrN3OS B2895125 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1709905-39-4

8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2895125
CAS No.: 1709905-39-4
M. Wt: 272.12
InChI Key: STUVZQRVMLUERX-UHFFFAOYSA-N
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Description

8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methylthio group at the 2nd position on the pyrido[4,3-d]pyrimidine ring system. It is of interest in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one has been explored for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and are often targets in cancer therapy. This compound’s structure allows it to interact with kinase active sites, making it a candidate for the development of anticancer drugs .

Preparation Methods

The synthesis of 8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one typically involves the preparation of intermediates followed by specific reactions to introduce the bromine and methylthio groups. One efficient approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then brominated to yield the desired compound .

Chemical Reactions Analysis

8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .

Comparison with Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidine derivatives such as:

  • 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

These compounds share structural similarities but differ in their substituents, which can affect their biological activities and specific applications .

Properties

IUPAC Name

8-bromo-2-methylsulfanyl-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3OS/c1-14-8-11-6-4(7(13)12-8)2-10-3-5(6)9/h2-3H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUVZQRVMLUERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NC=C2C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1709905-39-4
Record name 8-bromo-2-(methylsulfanyl)-3H,4H-pyrido[4,3-d]pyrimidin-4-one
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